molecular formula C19H16N2O6 B3604664 2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID

2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID

Cat. No.: B3604664
M. Wt: 368.3 g/mol
InChI Key: AWXFAHGKEJTZSI-NTEUORMPSA-N
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Description

2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a pyrazolidinylidene group, a methoxyphenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting from substituted benzonitriles. A five-step synthetic route has been developed, which includes the formation of intermediate compounds through various reactions such as nucleophilic substitution, cyclization, and condensation . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is unique due to its specific structural features, such as the presence of the pyrazolidinylidene group and the methoxyphenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-26-16-10-12(7-8-15(16)27-11-17(22)23)9-14-18(24)20-21(19(14)25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,24)(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXFAHGKEJTZSI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
Reactant of Route 2
2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
Reactant of Route 3
2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-(4-{[(4E)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID

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